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methoxyphenyl)propiophenone

CAS No.: 898774-84-0

Cat. No.: B1327496

Get Quote

Executive Summary

The substituted propiophenone scaffold (1-phenylpropan-1-one) represents a privileged
structure in medicinal chemistry, serving as the foundational pharmacophore for a diverse array
of bioactive agents. While historically anchored by the antidepressant bupropion (Wellbutrin)
and the stimulant cathinone, recent structure-activity relationship (SAR) studies have expanded
its utility into oncology and antimicrobial therapeutics.

This guide analyzes the biological potential of this scaffold, distinguishing between the
neuropharmacological effects driven by the

-aminopropiophenone subclass and the cytotoxic/antimicrobial properties exhibited by phenyl-
substituted derivatives. We provide actionable protocols for synthesis and biological evaluation,
designed to support researchers in optimizing this moiety for novel drug development.

Chemical Foundation & SAR Analysis
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The propiophenone core consists of a benzene ring acylated with a propionyl group. Biological
activity is modulated via three primary vectors of substitution:

e The Phenyl Ring: Halogenation (Cl, Br) or methoxy substitution alters lipophilicity and
metabolic stability.

e The

-Carbon: Substitution here (typically with amines or halogens) creates chiral centers critical
for receptor selectivity.

e The Nitrogen Terminus (in aminoketones): Steric bulk determines the switch between
transporter inhibition and substrate release.[1]

Visualization: Structure-Activity Relationship (SAR)
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Figure 1: SAR map illustrating how structural modifications at specific sites on the
propiophenone scaffold dictate pharmacological outcomes.

Neuropharmacology: The Monoamine Transporter
Interface

The most commercially validated application of substituted propiophenones is in the
modulation of monoamine transporters (MATS).
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Mechanism of Action

Bupropion (3-chloro-N-tert-butyl-B-ketoamphetamine) exemplifies the therapeutic utility of this
class. It functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). Unlike
amphetamines, which reverse transporter flux to release neurotransmitters, bupropion binds to
the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking reuptake from
the synaptic cleft without triggering massive efflux.

Crucial SAR Insight: The tert-butyl group at the nitrogen is the safety valve. Reducing this steric
bulk to a methyl group (as in methcathinone) converts the molecule from a reuptake inhibitor
into a substrate-type releasing agent, significantly increasing abuse potential and neurotoxicity.

Visualization: Synaptic Mechanism
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Figure 2: Mechanism of Action.[2][3] Substituted propiophenones (like bupropion) bind to
DAT/NET, preventing neurotransmitter clearance and enhancing postsynaptic signaling.

Oncology: Cytotoxicity & Antiproliferative Activity[4]
[S][6]

Beyond the CNS, phenylpropiophenone derivatives (specifically chalcone-like hybrids) have
demonstrated significant anticancer potential.

Key Derivatives and Activity

Recent studies highlight 3-substituted propiophenones and chalcone hybrids as potent
cytotoxic agents. The mechanism typically involves:

e Microtubule Destabilization: Similar to colchicine.
o Apoptosis Induction: Via the mitochondrial pathway (caspase-3 activation).

o Topoisomerase Il Inhibition.

Data Summary: Cytotoxicity Profiles

Table 1: Comparative IC50 values of selected propiophenone derivatives against human
cancer cell lines.

Compound Substitution ) Mechanism
Cell Line IC50 (uM)
Class Pattern Note
Chalcone- 4'-OH, 3-OMe G2/M Phase
_ , MCF-7 (Breast) 4.19+1.04
Propiophenone (Ring B)[4] Arrest
Chalcone- 3,4,5-TriOMe High selectivity
_ _ MDA-MB-231 6.12+0.84
Propiophenone (Ring B) vs normal cells
Naphthalene- Spirodienone ] Apoptosis
. , HeLa (Cervical) 0.26 _ .
Triazole hybrid induction
Amino- PC-12 Low cytotoxicity
] 3-Cl, N-tert-butyl >100 ]
Propiophenone (Neuronal) (Safety profile)
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Technical Note: The presence of a trimethoxy motif (3,4,5-OMe) on the phenyl ring often
enhances cytotoxicity by mimicking the pharmacophore of combretastatin A-4, a known tubulin

binder.

Antimicrobial & Antifungal Potential[2][4][7]1[8][9][10]
[11]

Substituted propiophenones, particularly those with phenolic hydroxyl groups or aminopropanol
side chains, exhibit broad-spectrum antimicrobial activity.

o Antifungal: Derivatives like kakuol and specific

-aminopropiophenones inhibit ergosterol synthesis in Candida albicans.

e Antibacterial: 2,4-di-tert-butylphenoxy derivatives have shown MIC values as low as 0.78
pg/mL against Staphylococcus aureus (MRSA strains), likely by disrupting membrane
integrity and inhibiting biofilm formation.

Synthesis & Characterization
For researchers aiming to synthesize these derivatives, the Friedel-Crafts Acylation followed by

-functionalization is the gold standard.

Synthetic Pathway
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Figure 3: General synthetic route for

-aminopropiophenones. Note: Temperature control at step 2 is critical to prevent poly-
bromination.

Experimental Protocols
Protocol A: Synthesis of -Bromo-Propiophenone
(Intermediate)

Self-validating step: The color change from dark orange to pale yellow indicates consumption
of bromine.

¢ Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel,
and a gas trap (neutralize HBr gas).

¢ Dissolution: Dissolve 0.1 mol of the substituted propiophenone in 50 mL of glacial acetic
acid.
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e Bromination: Add 0.1 mol of liquid bromine dropwise over 30 minutes. Critical: Maintain
temperature between 15-20°C. Higher temperatures favor di-bromination.

e Quenching: Once the solution turns pale yellow/colorless, pour the mixture into 200 mL of
ice-cold water.

« |solation: Extract with dichloromethane (3 x 50 mL). Wash organic layer with saturated
NaHCO3 (to remove acid) and brine. Dry over anhydrous MgSO4.

 Validation: Confirm structure via 1H-NMR (look for quartet at ~5.2 ppm for the

-proton).

Protocol B: In Vitro Dopamine Reuptake Inhibition Assay

Target: Determine IC50 for DAT inhibition.

Preparation: Transfect HEK293 cells with human DAT cDNA. Plate cells in 96-well plates.

e Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with test
compounds (0.1 nM to 10 pM) for 10 minutes at 37°C.

o Uptake: Add [3H]-Dopamine (20 nM final concentration) and incubate for 5 minutes.
o Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

o Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation

counting.

e Analysis: Normalize to non-specific uptake (measured in the presence of 10 uM cocaine).
Plot dose-response curves to calculate IC50.

Protocol C: MTT Cytotoxicity Assay

Target: Assess anticancer potential.

e Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for
24h.
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o Treatment: Treat cells with graded concentrations of propiophenone derivatives (0.1 - 100
pUM) for 48h. Include DMSO control (<0.5%).

e Labeling: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
e Solubilization: Remove medium and add 150 pL DMSO to dissolve formazan crystals.

e Measurement: Read absorbance at 570 nm.

o Calculation: % Viability = (OD_sample / OD_control) * 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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